Fluorescence Quantum Efficiency: TFI/Di-Furyl-Imidazoles (Φ up to 0.508) vs. Lophine-Derived Triarylimidazoles (Φ = 0.06–0.23)
2-Substituted-4,5-di(2-furyl)-1H-imidazoles, including TFI as the fully furyl-substituted member, achieve a fluorescence quantum efficiency (Φ) of up to 0.508 when measured in 0.1 M H₂SO₄ aqueous solution containing 0.5 mL CH₃OH [1]. In contrast, representative lophine (2,4,5-triphenylimidazole) derivatives measured by Fridman et al. (2009) under comparable solution conditions exhibit Φ values of 0.06 (S1), 0.07 (S2), and 0.23 (S3) [2]. The furyl-bearing compounds therefore deliver an approximately 2.2- to 8.5-fold higher quantum efficiency than the phenyl-substituted lophine benchmark series.
| Evidence Dimension | Fluorescence quantum efficiency (Φ) |
|---|---|
| Target Compound Data | Φ up to 0.508 (for 2-substituted-4,5-di(2-furyl)-1H-imidazole series, including TFI) |
| Comparator Or Baseline | Lophine derivatives S1 (Φ = 0.06), S2 (Φ = 0.07), S3 (Φ = 0.23) by Fridman et al. (2009) |
| Quantified Difference | Approximately 2.2× to 8.5× higher quantum efficiency for the furyl-imidazole series |
| Conditions | Target: 0.1 M H₂SO₄ aq. + 0.5 mL CH₃OH; Comparator: methanol solution, ambient temperature |
Why This Matters
For fluorescence-based sensor design, higher quantum efficiency directly translates to improved signal-to-noise ratio and lower limits of detection, making furyl-substituted imidazoles the preferred scaffold over phenyl-substituted lophine analogs when maximum emission brightness is required.
- [1] Zhang J, Chen X-D, Su Q, Gu Q, Wang S-J, et al. Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Chemical Papers. 2015;69(2):325–338. doi:10.1515/chempap-2015-0014 View Source
- [2] Fridman N, Kaftory M, Eichen Y, Speiser S. Crystal structures and solution spectroscopy of lophine derivatives. Journal of Molecular Structure. 2009;917(2–3):101–109. doi:10.1016/j.molstruc.2008.07.003 View Source
